Avenacosid A

Descripción general

Descripción

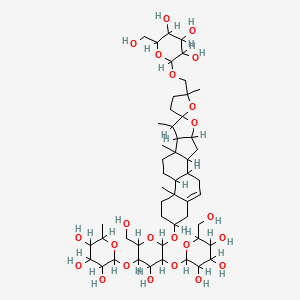

Avenacosid A is a natural steroidal saponin predominantly found in the grain and leaves of oats (Avena sativa). This compound is known for its glycosylated structure, featuring a trisaccharide at the C-3 position and a glucose unit at the C-26 position . This compound has garnered attention due to its potential health benefits and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Avenacosid A involves the glycosylation of nuatigenin, a steroidal sapogenin. The hydroxy group at position 26 is converted into its β-D-glucoside, and the hydroxy group at position 3 is converted into its methyl α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside derivative . The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oat plants. The extraction process involves the use of solvents to isolate the saponins from the oat grain and leaves. The extracted saponins are then purified using chromatographic techniques to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Avenacosid A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the glycosylated positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various glycosylated derivatives and modified saponins .

Aplicaciones Científicas De Investigación

Avenacosid A has a wide range of applications in scientific research:

Chemistry: Used as a reference standard for metabolite annotation in oat cultivars.

Biology: Exhibits anti-proliferative effects by inhibiting the growth of human colon cancer cells.

Medicine: Serves as an exposure biomarker for epidemiologic studies related to whole grain uptake.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mecanismo De Acción

Avenacosid A exerts its effects through several mechanisms:

Antimicrobial Activity: Contributes to plant defense by inhibiting the growth of phytopathogenic fungi.

Anti-Proliferative Effects: Inhibits the growth of cancer cells by interfering with cellular pathways involved in cell proliferation.

Biomarker: Acts as a biomarker for whole grain consumption, aiding in epidemiologic studies.

Comparación Con Compuestos Similares

Avenacosid B: Another steroidal saponin found in oats, similar in structure but with different glycosylation patterns.

Avenanthramides: Phenolic compounds found in oats with antioxidant properties.

Uniqueness: Avenacosid A is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and health benefits. Its role as a biomarker for whole grain consumption and its anti-proliferative effects on cancer cells set it apart from other similar compounds .

Propiedades

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[5',7,9,13-tetramethyl-5'-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O23/c1-20-31-27(73-51(20)13-12-48(3,74-51)19-65-44-38(61)36(59)33(56)28(16-52)68-44)15-26-24-7-6-22-14-23(8-10-49(22,4)25(24)9-11-50(26,31)5)67-47-43(72-46-40(63)37(60)34(57)29(17-53)69-46)41(64)42(30(18-54)70-47)71-45-39(62)35(58)32(55)21(2)66-45/h6,20-21,23-47,52-64H,7-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHVVLGKCKBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC19CCC(O9)(C)COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947801 | |

| Record name | 3-{[6-Deoxyhexopyranosyl-(1->4)-[hexopyranosyl-(1->2)]hexopyranosyl]oxy}-22,25-epoxyfurost-5-en-27-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-65-9 | |

| Record name | Avenacoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenacoside A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[6-Deoxyhexopyranosyl-(1->4)-[hexopyranosyl-(1->2)]hexopyranosyl]oxy}-22,25-epoxyfurost-5-en-27-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avenacoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the structure of Avenacosid A and where is it found?

A1: this compound is a bisdesmosidic steroidal saponin primarily isolated from the seeds and leaves of the oat plant (Avena sativa) [, ]. Its structure consists of the aglycone nuatigenin linked to two sugar chains. One sugar chain is attached at the C-3 position and consists of glucose, rhamnose, and two additional glucose units. The second sugar chain is attached at the C-26 position and consists of a single glucose unit [, ].

Q2: How does the structure of Avenacosid B differ from this compound?

A2: Avenacosid B, also found in Avena sativa, shares the same aglycone, nuatigenin, and the same attachment points for its sugar chains as this compound []. The key difference lies in the arrangement of the sugar chain attached at the C-3 position. In Avenacosid B, this chain features an additional glucose unit linked to the second glucose molecule, forming a branched structure compared to the linear chain in this compound [].

Q3: What is the biological activity of this compound and its derivatives?

A3: this compound, along with its deglucosylated derivative (Desgluco-avenacosid A), has been shown to exhibit both hemolytic and antibiotic activities []. This suggests a potential role for these compounds in biological systems and potential applications in pharmaceutical research.

Q4: What is the role of this compound in the formation of prolamellar body-like structures?

A4: Research suggests that this compound, in conjunction with Avenacosid B and 3-β-hydroxy-sterols, are essential components for the in vitro assembly of tubular structures resembling prolamellar bodies (PLBs) from fully solubilized PLB components derived from etiolated Avena sativa plastids []. This highlights the specific structural role of these compounds in the formation of PLBs, which are critical for chloroplast development in plants.

Q5: What analytical techniques were employed to elucidate the structure of this compound and B?

A5: A combination of techniques was employed to determine the structure of these saponins. These included:

- Stepwise enzymatic degradation: This method allowed for the controlled removal of sugar units, providing insights into the sugar sequence and linkage points [, ].

- Hydrolysis of permethylated glycosides: This technique helped to determine the linkage positions of the sugar units within the chains [, ].

- Mass spectrometry: This provided information about the molecular weight and fragmentation patterns, further supporting the structural elucidation [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.